molecular formula C13H20N2 B4985718 (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine

(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine

Cat. No. B4985718
M. Wt: 204.31 g/mol
InChI Key: KCXMOEUDKBZSGD-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)propyl(4-pyridinylmethyl)amine, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMA is a derivative of amphetamine and belongs to the class of psychoactive compounds that act on the central nervous system.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft. This results in an increase in the extracellular levels of dopamine and norepinephrine, leading to enhanced neurotransmission and improved mood and attention.
Biochemical and Physiological Effects:
(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects on the body. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine increases heart rate, blood pressure, and body temperature, which are typical effects of amphetamine-like compounds. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine also increases the levels of glucose and lactate in the blood, indicating an increase in metabolic activity. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to have a positive effect on cognitive performance, such as attention, memory, and learning.

Advantages and Limitations for Lab Experiments

(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has several advantages for lab experiments, such as its high potency and selectivity for the dopamine and norepinephrine transporters. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine is also relatively easy to synthesize and has a long half-life, which allows for prolonged effects. However, (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has limitations, such as its potential for abuse and addiction, which may affect the validity of behavioral experiments. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine also has potential side effects, such as cardiovascular and metabolic effects, which may confound the results of physiological experiments.

Future Directions

There are several future directions for the study of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine. One direction is to investigate the long-term effects of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine on the brain and behavior, as well as its potential for addiction and abuse. Another direction is to explore the use of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine as a therapeutic agent for neurological and psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, the development of new analogs of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine with improved selectivity and safety profiles may lead to the discovery of novel treatments for these disorders.
Conclusion:
In conclusion, (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine is a chemical compound that has shown potential for therapeutic applications in the treatment of various neurological and psychiatric disorders. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and improved mood and attention. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has advantages and limitations for lab experiments, and there are several future directions for its study. Further research on (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine may lead to the development of novel treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine involves the reaction of cyclopropylmethyl bromide with 4-pyridinylmethanamine in the presence of sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine. The yield of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and attention. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has also been studied for its potential use as a cognitive enhancer and a performance-enhancing drug.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-(pyridin-4-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-9-15(10-12-3-4-12)11-13-5-7-14-8-6-13/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMOEUDKBZSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-N-(pyridin-4-ylmethyl)propan-1-amine

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